molecular formula C26H27N3O6 B2612660 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 891130-63-5

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2612660
CAS No.: 891130-63-5
M. Wt: 477.517
InChI Key: DQJROIZYWTZFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research. It features a 1,3,4-oxadiazole ring, a privileged scaffold widely recognized for its diverse biological activities . This heterocyclic ring is thermostable and is a key pharmacophore in several commercially available drugs and investigational compounds . The molecule is designed with a naphthalene carboxamide moiety linked to a 3,4,5-triethoxyphenyl group, a substitution pattern often associated with bioactive molecules, particularly in anticancer research . The primary research value of this compound lies in its potential as an anticancer agent. The 1,3,4-oxadiazole core is a versatile structure that has demonstrated potent antitumor properties through multiple mechanisms of action. Research on analogous compounds has shown that 1,3,4-oxadiazole derivatives can act by inhibiting critical enzymes and pathways involved in cancer cell proliferation . These mechanisms include the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis; histone deacetylases (HDAC), which play a key role in gene expression regulation; and thymidine phosphorylase, an angiogenic factor . Furthermore, the 3,4,5-trimethoxyphenyl group, structurally similar to the triethoxyphenyl in this compound, is a common pharmacophore in known anticancer agents and has been incorporated into molecules demonstrated to induce early-stage apoptosis in human breast cancer cell lines such as MCF-7, MDA-MB-231, and T-47D . Beyond oncology, 1,3,4-oxadiazole derivatives have also been investigated for their antifungal activities, suggesting broad potential in antimicrobial research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate in synthetic chemistry or as a candidate for in vitro biological screening in the development of novel therapeutic agents.

Properties

IUPAC Name

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-5-32-21-14-18(15-22(33-6-2)23(21)34-7-3)25-28-29-26(35-25)27-24(30)19-12-16-10-8-9-11-17(16)13-20(19)31-4/h8-15H,5-7H2,1-4H3,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJROIZYWTZFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Substitution with triethoxyphenyl group: The oxadiazole ring is then functionalized with the triethoxyphenyl group using electrophilic aromatic substitution reactions.

    Attachment to the naphthalene core: The final step involves coupling the substituted oxadiazole with a naphthalene derivative, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy and triethoxy groups can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential as a probe for studying biological processes, particularly those involving aromatic interactions.

    Medicine: Its unique structure may offer therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

(a) N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Acetamide (CAS 19938-46-6)
  • Key differences :
    • Phenyl substituents : Trimethoxy (vs. triethoxy) at the 3,4,5 positions.
    • Amide group : Acetamide (vs. naphthalene-2-carboxamide).
  • Implications: Trimethoxy vs. Acetamide vs. naphthalene carboxamide: The naphthalene moiety introduces extended π-conjugation, favoring aromatic stacking interactions in biological targets.
(b) 3-(4-Chlorobenzenesulfonyl)-N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Propanamide (CAS 922836-24-6)
  • Key differences :
    • Amide side chain : Propanamide with a 4-chlorobenzenesulfonyl group (vs. naphthalene-2-carboxamide).
    • Oxadiazole substitution : Same 3,4,5-triethoxyphenyl group as the target compound.
  • Implications :
    • The sulfonyl group introduces strong electron-withdrawing effects, altering electronic distribution and hydrogen-bond acceptor capacity.
    • The chlorine atom may enhance metabolic stability but reduce solubility.

Variations in the Carboxamide Moiety

(a) N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2,4-Dimethyl-Benzamide
  • Key differences :
    • Aromatic backbone : 2,4-Dimethylbenzamide (vs. naphthalene-2-carboxamide).
    • Oxadiazole substitution : 2-Methoxyphenyl (vs. 3,4,5-triethoxyphenyl).
  • Implications: Smaller benzamide structure reduces steric hindrance, possibly improving binding to compact active sites.
(b) 3-Hydroxy-4-[(2-Methyl-5-Nitrophenyl)Azo]-N-Phenylnaphthalene-2-Carboxamide (CAS 229-245-3)
  • Key differences :
    • Functional groups : Azo linker and hydroxyl group (vs. methoxy and oxadiazole).
    • Substituents : Nitro and methyl groups on the phenyl ring.
  • Implications: The azo group introduces photochemical reactivity and redox sensitivity, limiting stability under light exposure.

Core Heterocycle Modifications

(a) 5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-yl Naphthalene-1-Carbothioate
  • Key differences :
    • Thioester linkage (vs. carboxamide).
    • 4-Methoxybenzyl substituent (vs. 3,4,5-triethoxyphenyl).
  • Implications :
    • Thioesters are more reactive toward nucleophiles, reducing in vivo stability.
    • The methoxybenzyl group provides moderate lipophilicity but lacks the triethoxy symmetry.

Research Implications and Gaps

  • Triethoxy vs. trimethoxy : Ethoxy groups may enhance bioavailability but require solubility-enhancing formulations .
  • Naphthalene carboxamide : Likely improves target affinity due to π-stacking but increases molecular weight, affecting pharmacokinetics .
  • Data limitations : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence, necessitating further study.

Biological Activity

Chemical Structure and Properties

The compound features a naphthalene core substituted with a carboxamide group and an oxadiazole moiety linked to a triethoxyphenyl group. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study demonstrated that treatment with this compound led to increased levels of cleaved caspases in breast cancer cells, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In laboratory settings, it displayed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL .

Neuroprotective Effects

Emerging evidence suggests that the compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function. This was evidenced by improved performance in maze tests following administration of the compound .

The biological activity of 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide appears to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It alters ROS levels, contributing to its anticancer and neuroprotective effects.
  • Receptor Interaction : Potential interactions with specific receptors involved in apoptosis and inflammation pathways have been hypothesized but require further investigation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours .
  • Neuroprotection in Rats : A study on rats subjected to induced oxidative stress showed that administration of the compound significantly improved memory retention compared to control groups .
  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound against E. coli infections in mice, reporting a significant reduction in bacterial load post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.